molecular formula C6H14N2O2Se B1681722 3-[(3-Aminopropyl)selanyl]-l-alanine CAS No. 67392-14-7

3-[(3-Aminopropyl)selanyl]-l-alanine

Cat. No.: B1681722
CAS No.: 67392-14-7
M. Wt: 225.16 g/mol
InChI Key: LBANUHUZFQEOIG-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Aminopropyl)selanyl]-L-alanine is a selenium-containing derivative of L-alanine, characterized by a selanyl (-Se-) group linked via a 3-aminopropyl chain to the β-carbon of the alanine backbone. This structural modification introduces redox-active selenium, which is critical in biological systems for antioxidant enzyme activity (e.g., glutathione peroxidase) and modulation of signaling pathways. The 3-aminopropyl chain may enhance solubility and enable interactions with cellular receptors or enzymes.

Properties

CAS No.

67392-14-7

Molecular Formula

C6H14N2O2Se

Molecular Weight

225.16 g/mol

IUPAC Name

(2R)-2-amino-3-(3-aminopropylselanyl)propanoic acid

InChI

InChI=1S/C6H14N2O2Se/c7-2-1-3-11-4-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1

InChI Key

LBANUHUZFQEOIG-YFKPBYRVSA-N

SMILES

C(CN)C[Se]CC(C(=O)O)N

Isomeric SMILES

C(CN)C[Se]C[C@@H](C(=O)O)N

Canonical SMILES

C(CN)C[Se]CC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

APSeC
Se-(3-aminopropyl)selenocysteine
selenahomolysine
selenohomolysine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Organoselenium Compounds

Below is a comparison with key analogs:

3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole (CMI)

  • Structure : A selanyl group attached to a 4-chlorophenyl-substituted indole.
  • Activity : Demonstrated antidepressant-like effects in mice by abolishing depressive behaviors induced by repeated stress. The mechanism involves modulation of the CAMK signaling pathway .

3-((4-Methoxyphenyl)selanyl)-2-phenylimidazo[1,2-a]pyridine (MPI)

  • Structure : A selanyl-methoxyphenyl group fused to an imidazopyridine ring.
  • Key Difference: The rigid heterocyclic framework of MPI contrasts with the flexible 3-aminopropyl chain in the target compound, which may influence target selectivity.

N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-13C3

  • Structure : A sulfinyl (-SO-) group replaces selanyl, with isotopic labeling for metabolic studies.
  • Activity: Used to study acrylamide metabolism, a carcinogen formed during food processing .
Table 1: Organoselenium and Sulfur Analogs
Compound Core Structure Key Substituent Biological Activity Reference
3-[(3-Aminopropyl)selanyl]-L-alanine L-alanine 3-aminopropyl selanyl Hypothesized redox modulation N/A
CMI Indole 4-chlorophenyl selanyl Antidepressant (mouse model)
MPI Imidazopyridine 4-methoxyphenyl selanyl Undefined (structural example)
N-Acetyl sulfinyl derivative L-alanine Sulfinyl + isotope label Carcinogen metabolism tracking

Comparison with Aromatic/Aliphatic Alanine Derivatives

Substituted alanines are widely used in peptide engineering and drug design. Key comparisons include:

3-(2-Naphthyl)-L-alanine

  • Structure : A naphthyl group at the β-carbon.
  • Activity : Utilized in probing protein active sites, leveraging hydrophobic interactions and π-stacking .
  • Key Difference: The naphthyl group enhances hydrophobicity, whereas the selanyl-aminopropyl chain in the target compound may improve water solubility and metal coordination.

3-(3-Pyridyl)-L-alanine

  • Structure : A pyridyl group at the β-carbon.
  • Activity : Employed in studying protease specificity (e.g., ADAM-10) due to its aromatic and hydrogen-bonding capabilities .
  • Key Difference : The pyridyl group’s basic nitrogen contrasts with the selanyl group’s redox activity, suggesting divergent applications in enzyme inhibition vs. antioxidant therapy.

3-Amino-L-alanine (L-Dap)

  • Structure: A second amino group replaces the β-carbon’s hydrogen.
  • Activity: Acts as a diaminopropanoic acid, influencing peptide conformation and stability .
  • Key Difference : The absence of selenium limits its redox activity but increases utility in structural peptide design.
Table 2: Alanine Derivatives with Aromatic/Aliphatic Substituents
Compound Substituent Key Property Application Reference
3-[(3-Aminopropyl)selanyl]-L-alanine 3-aminopropyl selanyl Redox-active, hydrophilic Hypothesized antioxidant/neuroprotectant N/A
3-(2-Naphthyl)-L-alanine 2-naphthyl Hydrophobic Protein interaction studies
3-(3-Pyridyl)-L-alanine 3-pyridyl Aromatic, hydrogen-bonding Protease active site probing
3-Amino-L-alanine Additional amino group Conformational flexibility Peptide engineering

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(3-Aminopropyl)selanyl]-l-alanine
Reactant of Route 2
3-[(3-Aminopropyl)selanyl]-l-alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.